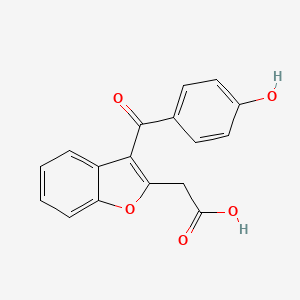

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid

Description

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is a benzofuran derivative characterized by a benzofuran core substituted at position 3 with a 4-hydroxybenzoyl group and at position 2 with an acetic acid moiety. The compound’s structure combines the aromaticity of benzofuran with the hydrogen-bonding capabilities of the 4-hydroxybenzoyl and carboxylic acid groups, making it a candidate for diverse pharmacological applications.

Properties

Molecular Formula |

C17H12O5 |

|---|---|

Molecular Weight |

296.27 g/mol |

IUPAC Name |

2-[3-(4-hydroxybenzoyl)-1-benzofuran-2-yl]acetic acid |

InChI |

InChI=1S/C17H12O5/c18-11-7-5-10(6-8-11)17(21)16-12-3-1-2-4-13(12)22-14(16)9-15(19)20/h1-8,18H,9H2,(H,19,20) |

InChI Key |

WJEVKYKYFZHTFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)CC(=O)O)C(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Preparation via Methoxy-Protected Benzofuran Intermediates and Demethylation

This method is well-documented in patent CN106946822A and involves two main steps:

Step 1: Formation of 2-butyl-3-(4-methoxybenzoyl)benzofuran

- Reactants: 1-(4-methoxyphenyl)-1,3-heptanedione and acrolein dimer.

- Catalysts and reagents: Acid catalyst and halogenating reagent.

- Conditions: Stirring in an organic solvent at 25–100°C for 1–8 hours.

- Outcome: Isolation of 2-butyl-3-(4-methoxybenzoyl)benzofuran after neutralization and liquid-liquid extraction.

Step 2: Demethylation to Yield 2-butyl-3-(4-hydroxybenzoyl)benzofuran

- Reactants: The methoxybenzoyl benzofuran from Step 1.

- Catalysts: Acid catalyst.

- Conditions: Stirring in an organic solvent at 0–100°C for 1–8 hours.

- Outcome: Demethylation converts the methoxy group to hydroxy, yielding the target hydroxybenzoyl benzofuran.

Workup and Purification

- Neutralization of acidic reaction mixtures.

- Liquid-liquid extraction using ethyl acetate.

- Concentration under reduced pressure.

- Recrystallization from ethyl acetate and ether to purify the product.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 1-(4-methoxyphenyl)-1,3-heptanedione + acrolein dimer + acid catalyst + halogenating reagent | 25–100°C, 1–8 h | 2-butyl-3-(4-methoxybenzoyl)benzofuran | >56% |

| 2 | Product of Step 1 + acid catalyst | 0–100°C, 1–8 h | 2-butyl-3-(4-hydroxybenzoyl)benzofuran | High yield |

This method is noted for its high selectivity, relatively low cost, and industrial applicability due to the availability of inexpensive raw materials and the avoidance of direct acylation processes.

Multi-Step Synthesis via Benzofuranyl Alcohol and Oxidation

A synthetic approach reported in scientific literature (PMC10445276) focuses on:

- Using benzofuranyl alcohol derivatives as coupling partners.

- Employing palladium-catalyzed coupling reactions to form key intermediates.

- Oxidizing benzofuranyl alcohol to benzofuranyl acetic acid using Jones oxidation.

Key Points:

- The use of Pd(PPh3)2(OAc)2 as a catalyst was critical for successful coupling.

- The reaction proceeded in triethylamine solvent with high conversion and yield (e.g., 88% for intermediate).

- Jones oxidation converted the intermediate alcohol to the acetic acid derivative in two steps with an overall yield of 58%.

- This method allows for the introduction of various amide groups on the benzofuranyl acetic acid, enhancing biological activity and solubility.

This approach is particularly useful for synthesizing derivatives for biological testing, such as antifungal agents, and provides a scalable route for benzofuranyl acetic acid derivatives.

Alternative Synthetic Routes via Phenol Derivatives and Acylation

Patent WO2011099010A1 describes synthetic routes involving:

- Alkylation of phenol or aminophenol derivatives with bromoacetaldehyde diethyl acetal.

- Conversion of phenol derivatives to sulfonamino or amino groups that can be further functionalized.

- Preparation of benzofurans through cyclization reactions involving activated acid derivatives (e.g., acyl chlorides, mixed anhydrides).

- Use of various organic solvents (dichloroethane, toluene, benzene) and bases (alkali metal carbonates, organic amines) to optimize reaction conditions.

- Purification by crystallization or chromatography.

These methods provide versatile intermediates for further functionalization to obtain benzofuran derivatives, including hydroxybenzoyl-substituted compounds.

Comparative Analysis of Preparation Methods

| Aspect | Methoxy-Protected Route (Patent CN106946822A) | Pd-Catalyzed Coupling & Oxidation (PMC Study) | Phenol Alkylation & Cyclization (WO Patent) |

|---|---|---|---|

| Starting Materials | 1-(4-methoxyphenyl)-1,3-heptanedione, acrolein dimer | Benzofuranyl alcohol, Pd catalyst | Phenol derivatives, bromoacetaldehyde acetal |

| Key Steps | Condensation, halogenation, demethylation | Pd-catalyzed coupling, Jones oxidation | Alkylation, cyclization, acylation |

| Reaction Conditions | 25–100°C, 1–8 h, acid catalyst | Room temp, triethylamine solvent | Reflux, organic solvents, various bases |

| Yield | >56% for hydroxybenzoyl benzofuran | 58% overall for benzofuranyl acetic acid | Variable, dependent on step |

| Industrial Applicability | High, due to low cost and simplicity | Moderate, suitable for functional derivatives | Versatile for synthetic intermediates |

| Purification Methods | Neutralization, extraction, recrystallization | Extraction, chromatography | Crystallization, chromatography |

Summary of Research Findings

- The methoxy-protected intermediate method is a robust and cost-effective approach with good yields and selectivity, suitable for industrial scale synthesis of hydroxybenzoyl benzofuran derivatives.

- Pd-catalyzed coupling followed by oxidation provides a flexible route to benzofuranyl acetic acids and their amides, important for biological activity studies.

- Phenol alkylation and cyclization methods offer synthetic versatility to access various benzofuran derivatives, including those functionalized at different positions.

- Reaction optimization, including control of molar ratios, temperature, and catalyst loading, is critical for maximizing yield and purity.

- Purification typically involves neutralization, liquid-liquid extraction, and recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Formation of 2-(3-(4-oxobenzoyl)benzofuran-2-yl)acetic acid.

Reduction: Formation of 2-(3-(4-hydroxybenzyl)benzofuran-2-yl)acetic acid.

Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.

Scientific Research Applications

2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid is a benzofuran derivative with potential applications in various scientific fields. Research on benzofuran derivatives has explored their synthesis, activity against Fusarium oxysporum, and anticancer properties . This compound, also known as CID 15491040, can be found in chemical databases such as PubChem .

Synthesis and Chemical Properties

The synthesis of benzofuran derivatives, including 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid, involves various chemical reactions and catalysts . For example, a method for synthesizing benzofuranyl acetic acid amides was presented using Pd(PPh3)2(OAc)2 as a catalyst to achieve full conversion and high yield . The process involves multiple steps, including Jones oxidation to obtain benzofuranyl acetic acid .

Benzofuran derivatives have demonstrated biological activities, such as anticancer properties . Studies have focused on designing and synthesizing new benzofuran derivatives and assessing their anticancer activity against different cancer cell lines, including hepatocellular carcinoma (HePG2), mammary gland breast cancer (MCF-7), epithelioid carcinoma cervical cancer (Hela), and human prostate cancer (PC3) .

One study showed that a benzofuran derivative exhibited high activity against HePG2 and PC3 cell lines, with IC50 values in the range of 11–17 µM, compared to DOX (4.17–8.87 µM) . This compound also inhibited PI3K and VEGFR-2, with IC50 values of 2.21 and 68 nM, respectively .

Cosmetic Applications

Polymers, including natural, synthetic, and semi-synthetic types, are used in cosmetics for their biocompatibility, safety, and eco-friendly properties . They can be incorporated into nanoparticles for delivering fragrances and active nutrients to the skin . 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid could potentially be explored in similar applications within the cosmetic industry .

Pharmaceutical Applications

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Benzofuran derivatives vary significantly based on substituents, which influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity : Compounds with methoxy (e.g., ) or cyclohexyl groups () exhibit higher logP values, favoring membrane permeability but reducing aqueous solubility.

- Hydrogen Bonding : The hydroxy and carboxylic acid groups in the target compound enhance hydrogen-bonding capacity, which may improve receptor binding in biological systems.

Q & A

Q. What are common synthetic routes for preparing 2-(3-(4-Hydroxybenzoyl)benzofuran-2-yl)acetic acid?

A typical approach involves multi-step reactions starting with substituted benzofuran precursors. For example, a base-catalyzed hydrolysis of ester intermediates (e.g., ethyl 2-(benzofuran-2-yl)acetate derivatives) under reflux conditions (methanol/water) is often employed to yield the acetic acid moiety . Key steps include cyclization of hydroxylated precursors with glyoxal derivatives and subsequent acidification. Solvent selection (e.g., dichloromethane for extraction) and purification via column chromatography (ethyl acetate as eluent) are critical for isolating the product .

Q. How is the structural integrity of this compound validated in synthetic workflows?

X-ray crystallography is the gold standard for confirming molecular geometry. For benzofuran derivatives, planarity of the benzofuran ring (mean deviation <0.01 Å) and intermolecular hydrogen bonding (e.g., O–H⋯O interactions forming centrosymmetric dimers) are key structural features . Complementary techniques include:

Q. What safety protocols are recommended for handling this compound?

Lab-specific SDS guidelines advise:

- PPE: Gloves (nitrile), lab coats, and goggles.

- Storage: In airtight containers at 2–8°C, away from light due to photosensitivity .

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 4-Hydroxybenzoyl groups)?

Steric hindrance from substituents often reduces cyclization efficiency. Strategies include:

Q. How should researchers resolve contradictions in reported biological activities of benzofuran derivatives?

Discrepancies in pharmacological data (e.g., antibacterial vs. antifungal efficacy) may arise from:

- Structural variations : Substituent effects (e.g., electron-withdrawing groups like fluoro at position 5 enhance antimicrobial activity) .

- Assay conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or incubation times. Validate findings using standardized protocols (e.g., CLSI guidelines) and comparative SAR studies .

Q. What advanced techniques are used to analyze intermolecular interactions in crystalline forms?

Beyond X-ray diffraction:

Q. How can researchers design assays to evaluate the anti-inflammatory potential of this compound?

Methodological considerations:

- In vitro : COX-2 inhibition assays (IC₅₀ measurement via ELISA) using RAW 264.7 macrophage cells .

- In vivo : Murine models (e.g., carrageenan-induced paw edema) with dose-response analysis (10–100 mg/kg, oral administration) .

- Controls : Compare with indomethacin or celecoxib to benchmark activity .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on hydrogen bonding patterns?

Variations in hydrogen bond lengths (e.g., 1.8–2.2 Å for O–H⋯O) may result from:

- Polymorphism : Different crystal packing arrangements under varying solvent conditions (e.g., benzene vs. ethyl acetate) .

- Protonation states : pH-dependent carboxyl group ionization during crystallization . Cross-validate with IR spectroscopy (stretching frequencies for –COOH vs. –COO⁻) .

Methodological Resources

- Synthetic protocols : Multi-component reactions with Meldrum’s acid for benzofuran-acetic acid hybrids .

- Structural databases : CCDC deposition numbers for related compounds (e.g., CCDC 862082 for fluoro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.